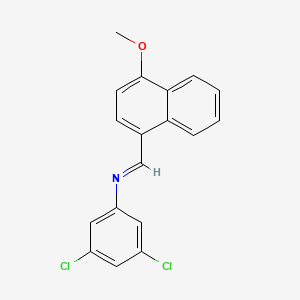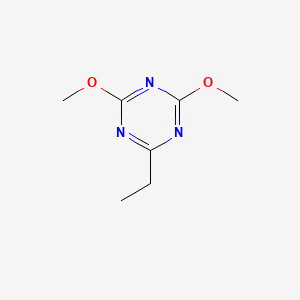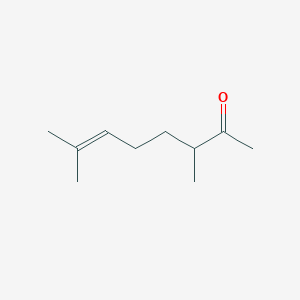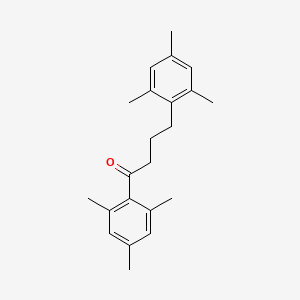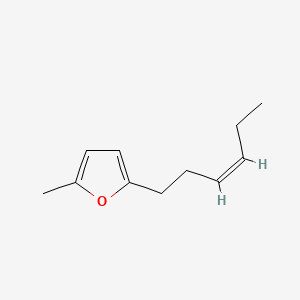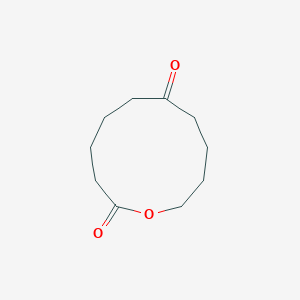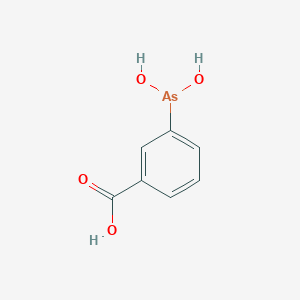![molecular formula C8H12O B14743476 3-Oxatricyclo[4.3.0.0~2,8~]nonane CAS No. 250-20-4](/img/structure/B14743476.png)
3-Oxatricyclo[4.3.0.0~2,8~]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxatricyclo[4300~2,8~]nonane is a unique and intriguing compound belonging to the class of tricyclic ethers Its structure consists of three interconnected rings, including an oxygen atom, which contributes to its distinctive chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxatricyclo[4.3.0.0~2,8~]nonane can be achieved through several methods. One common approach involves the ultraviolet irradiation of Δ-cyclohexenylacetaldehyde in a degassed pentane solution, which yields 7-oxatricyclo[4.3.0.0~5,8~]nonane. This intermediate can then be converted to the desired compound by refluxing with ethereal lithium aluminium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxatricyclo[4.3.0.0~2,8~]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen atom and the strained ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Lithium aluminium hydride is a typical reducing agent employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Oxatricyclo[4.3.0.0~2,8~]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 3-Oxatricyclo[4.3.0.0~2,8~]nonane involves its interaction with various molecular targets. The oxygen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making it a useful tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
8-Methylene-3-oxatricyclo[5.2.0.0~2,4~]nonane: This compound shares a similar tricyclic structure but differs in the positioning of the methylene group.
7-Oxatricyclo[4.3.0.0~5,8~]nonane: An intermediate in the synthesis of 3-Oxatricyclo[4.3.0.0~2,8~]nonane, it has a slightly different ring configuration.
Uniqueness: 3-Oxatricyclo[4300~2,8~]nonane stands out due to its specific ring structure and the presence of an oxygen atom, which imparts unique chemical properties and reactivity
Eigenschaften
CAS-Nummer |
250-20-4 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
3-oxatricyclo[4.3.0.02,8]nonane |
InChI |
InChI=1S/C8H12O/c1-2-9-8-6-3-5(1)7(8)4-6/h5-8H,1-4H2 |
InChI-Schlüssel |
XTIYTVPATCGRPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C3CC1C2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


